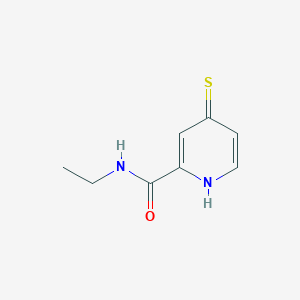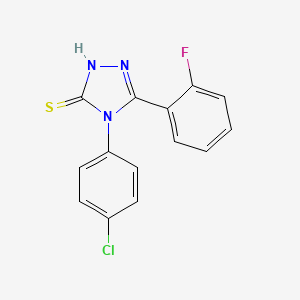
rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique cyclopropane ring structure, which imparts specific chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring, introduction of the aminomethyl group, and the addition of the methanesulfonyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-methyl (1R,2R)-2-(4-methylphenyl)cycloprop yl]methyl amine hydrochloride
- rac-methyl 3-{[(1R,2R)-2-aminocyclopentyl]oxy}propanoate hydrochloride
- rac-methyl (1R,2R,4R)-2-methyl-5-oxobicyclo[2.2.2]octane-2-carboxylate
Uniqueness
rac-methyl (1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylate hydrochloride is unique due to its specific cyclopropane ring structure and the presence of both aminomethyl and methanesulfonyl groups. These features confer distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C7H14ClNO4S |
|---|---|
Poids moléculaire |
243.71 g/mol |
Nom IUPAC |
methyl 1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO4S.ClH/c1-12-6(9)7(4-8)3-5(7)13(2,10)11;/h5H,3-4,8H2,1-2H3;1H |
Clé InChI |
SPXHTZBQESVJNA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC1S(=O)(=O)C)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



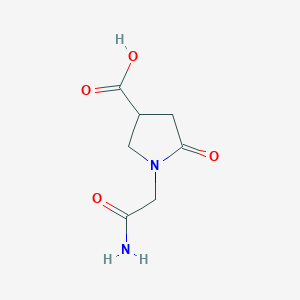
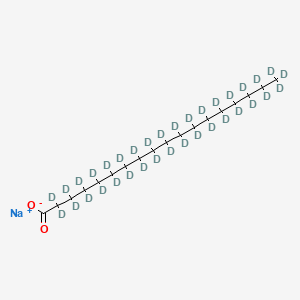

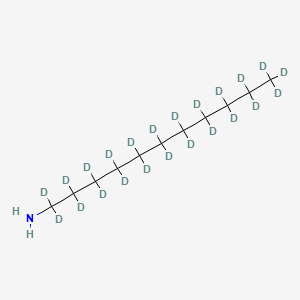
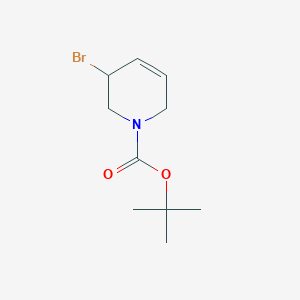
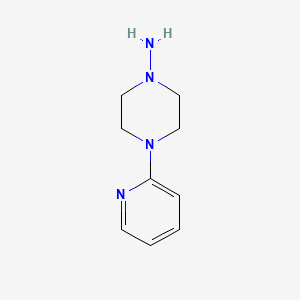
![4-[(2-Methylpropoxy)methyl]aniline](/img/structure/B12315524.png)

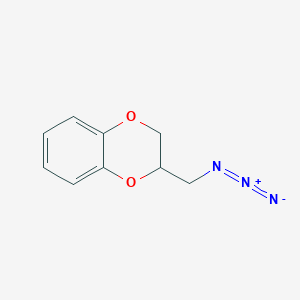

![3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)
